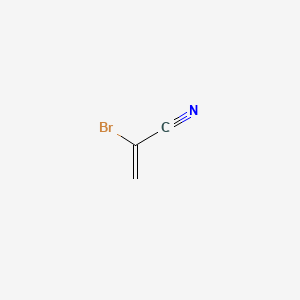

2-Bromoacrylonitrile

Description

Contextualization within Halogenated Nitriles in Academic Research

Halogenated nitriles are a class of organic compounds that contain both a halogen atom and a nitrile group. These functional groups impart unique reactivity to the molecules, making them valuable intermediates in a variety of chemical transformations. In academic research, halogenated nitriles are explored for their utility in synthesizing a wide array of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.aisolubilityofthings.com The presence of the halogen provides a reactive site for nucleophilic substitution and cross-coupling reactions, while the nitrile group can be converted into other functional groups like amines, amides, and carboxylic acids. vulcanchem.com

The study of halogenated nitriles also extends to understanding their potential environmental impact and toxicological profiles. For instance, some halogenated acetonitriles have been investigated for their effects on biological systems. nih.govnih.gov Research into the biosynthesis of naturally occurring halogenated nitriles is also an active area, shedding light on the enzymatic pathways that produce these compounds in nature. nih.govresearchgate.net

Historical Perspective of 2-Bromoacrylonitrile in Chemical Literature

The synthesis and properties of this compound, also referred to as alpha-bromoacrylonitrile, have been documented in chemical literature for several decades. Early methods for its preparation included the slow distillation of dibromopropionitrile or the removal of hydrogen bromide (HBr) from dibromopropionitrile using tertiary amines like pyridine. google.com A 1950 publication in Chemische Berichte reported a boiling point of 116 °C for the compound.

A patent filed in 1940 described the utility of brominated acrylonitriles in creating polymeric materials, noting that these compounds readily polymerize. google.com This early work highlighted the potential of this compound in polymer chemistry. Over the years, its role as a synthetic building block has been further explored. For example, in 1994, it was used in the synthesis of α-anomeric pyrimidine (B1678525) nucleosides, precursors to oligonucleotide analogs. tandfonline.com

Significance and Research Trajectories of this compound

The significance of this compound in contemporary research lies in its bifunctionality, possessing both a reactive bromine atom and a versatile nitrile group. vulcanchem.com This structure makes it a valuable reagent in organic synthesis. Current research trajectories focus on several key areas:

Development of Novel Synthetic Methods: Researchers are continuously seeking more efficient and environmentally friendly ways to synthesize this compound and other halogenated compounds. vulcanchem.com

Cross-Coupling Reactions: The bromine atom in this compound serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon bonds. vulcanchem.com

Polymer Chemistry: Its structural similarity to acrylonitrile (B1666552) suggests its potential for incorporation into polymers to introduce bromine functionality, which could confer properties like flame retardancy. ontosight.ai

Pharmaceutical and Agrochemical Synthesis: As an intermediate, this compound is utilized in the synthesis of more complex molecules with potential biological activity. ontosight.aisolubilityofthings.com For instance, it has been used in the preparation of bioactive compounds, including potential anticancer agents. ontosight.ai

Multicomponent Reactions: Recent studies have explored the use of bis(this compound) in programmed sequential additions of different nucleophiles to create complex, highly functionalized molecules. acs.orgsemanticscholar.org

The ongoing exploration of this compound's reactivity and applications underscores its continued importance as a versatile tool in the field of organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-bromoprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrN/c1-3(4)2-5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPIGRYBIGUGTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238821 | |

| Record name | 2-Bromoacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920-34-3 | |

| Record name | 2-Bromo-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoacrylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoacrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies of 2 Bromoacrylonitrile

Established Synthetic Routes to 2-Bromoacrylonitrile

Traditional methods for synthesizing this compound rely on fundamental organic reactions. These established routes, including electrophilic addition to acrylonitrile (B1666552) and dehydrohalogenation of saturated precursors, form the bedrock of its production.

Electrophilic Addition Reactions in this compound Synthesis

One of the most direct methods for the synthesis of this compound involves the electrophilic addition of bromine across the double bond of acrylonitrile. Current time information in Bangalore, IN. This reaction is a classic example of alkene halogenation. The process typically involves reacting acrylonitrile with bromine, often in the presence of a catalyst like aluminum chloride, to facilitate the addition. Current time information in Bangalore, IN. The electron-rich pi bond of the alkene attacks the bromine molecule, leading to the formation of a bromonium ion intermediate, which is then attacked by the bromide ion to yield a dibrominated product, 2,3-dibromopropionitrile (B138852). Subsequent elimination (dehydrobromination) can then yield this compound.

The general mechanism for the electrophilic addition of a hydrogen halide (HX) to an alkene involves two primary steps:

Electrophilic Attack: The alkene's pi electrons attack the electrophile (e.g., the hydrogen in HBr), forming a new carbon-hydrogen sigma bond and a carbocation intermediate. rsc.org

Nucleophilic Attack: The resulting halide anion acts as a nucleophile, attacking the carbocation to form the final alkyl halide product. rsc.org

In the direct bromination of acrylonitrile, the presence of both the bromine atom and the nitrile group in the product enhances its electrophilic character, making it a valuable, reactive intermediate for further synthesis.

Dehydrohalogenation Approaches to this compound Precursors

A common and effective route to this compound involves the dehydrohalogenation of a saturated precursor, specifically 2,3-dibromopropionitrile. This method consists of two main stages: the synthesis of the precursor followed by the elimination of hydrogen bromide (HBr).

First, 2,3-dibromopropionitrile is synthesized by the bromination of acrylonitrile. Various methods have been developed to optimize the yield and purity of this precursor.

Table 1: Synthesis of 2,3-Dibromopropionitrile from Acrylonitrile

| Method | Brominating Agent | Solvent | Catalyst/Additive | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Direct Bromination | Bromine | None | Disodium hydrogen phosphate (B84403) & Dipotassium hydrogen phosphate | 30-40 | >99 | google.com |

| Direct Bromination | Bromine | None | Anhydrous potassium carbonate | 0-5 | 98.3 | google.com |

| Direct Bromination | Bromine | None | Disodium hydrogen phosphate dodecahydrate | 20-25 | 97.0 | google.com |

Once the 2,3-dibromopropionitrile precursor is obtained, it undergoes an elimination reaction to form this compound. This dehydrohalogenation is typically achieved by treating the precursor with a base. The base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and the expulsion of a bromide ion. For instance, dehydrohalogenation of 2,3-dibromopropanoic acid derivatives using dimethyl sulfoxide (B87167) (DMSO) has been shown to produce this compound. amazonaws.com Similarly, bases like triethylamine (B128534) can be used to effect the dehydrohalogenation of related chloro- and bromo-alkanenitriles. googleapis.com This two-step approach, involving the creation and subsequent dehydrohalogenation of a dihalo-precursor, is a versatile strategy in the synthesis of vinyl halides. libretexts.orglibretexts.org

One-Pot Synthesis Strategies for this compound Derivatives

One-pot reactions, which involve multiple sequential reactions in a single reactor, offer significant advantages in terms of efficiency, resource management, and waste reduction. While direct one-pot synthesis of this compound itself is less common, its analog, 2-bromoacetonitrile, is frequently used in one-pot strategies to generate complex derivatives. These methods highlight the utility of the bromo-nitrile functional group combination in constructing diverse molecular architectures.

For example, a novel one-pot N-heterocyclic carbene (NHC)-catalyzed acylation of 2-bromoacetonitrile with aromatic aldehydes has been developed to afford 3-aryl-3-oxopropanenitriles. researchgate.netnih.gov Another efficient one-pot method involves the synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile, promoted by alkaline solutions of hydrogen peroxide, which notably proceeds without a transition metal catalyst. rsc.orgrsc.orgnih.govresearchgate.net

Furthermore, a catalyst-free, one-pot approach has been established for the synthesis of highly substituted thiophenes. This method involves the sequential reaction of lithiated alkoxyallenes with isothiocyanates and 2-bromoacetonitrile, demonstrating the power of one-pot procedures to assemble complex heterocyclic systems from simple starting materials. thieme-connect.comthieme-connect.com

Table 2: Examples of One-Pot Syntheses Involving 2-Bromoacetonitrile

| Product Class | Key Reactants | Catalyst/Promoter | Key Features | Reference(s) |

|---|---|---|---|---|

| 3-Aryl-3-oxopropanenitriles | Aromatic aldehydes, 2-bromoacetonitrile | N-Heterocyclic Carbene (NHC), DBU | Short reaction time, ambient temperature, high yields | researchgate.netnih.gov |

| Aryloxyacetamides | Arylboronic acids, 2-bromoacetonitrile | Hydrogen peroxide, Sodium hydroxide (B78521) | Metal-free, uses water as a solvent | rsc.orgrsc.orgnih.gov |

| Polysubstituted Thiophenes | Lithiated alkoxyallenes, Isothiocyanates, 2-bromoacetonitrile | n-BuLi (for lithiation) | Catalyst-free cyclization, high structural complexity | thieme-connect.comthieme-connect.com |

Advanced Synthetic Techniques for this compound and its Analogs

Modern organic synthesis has introduced a range of sophisticated techniques that have been applied to the synthesis of this compound and its analogs. Metal-catalyzed reactions, in particular, have provided powerful tools for creating carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.

Metal-Catalyzed Synthetic Protocols

Transition metal catalysis is a cornerstone of contemporary synthetic chemistry, enabling transformations that are difficult or impossible to achieve through other means. Palladium, copper, and ruthenium catalysts have all been employed in reactions involving bromo-nitrile compounds.

Palladium-catalyzed reactions are particularly prominent. An efficient palladium-catalyzed carbonylative procedure has been developed to synthesize 2-cyano-N-acetamide and 2-cyanoacetate compounds from bromoacetonitrile (B46782). researchgate.netnih.gov This reaction proceeds under mild conditions and is suitable for late-stage functionalization of complex molecules. These protocols often involve the generation of an organopalladium species that then participates in the bond-forming steps. diva-portal.org

Copper catalysis has also been utilized, for instance, in the synthesis of 1-aminoisoquinolines through the domino cyclization of 2-alkynylbenzonitriles. researchgate.net While not using this compound directly, these reactions showcase the ability of metal catalysts to mediate complex transformations on nitrile-containing substrates.

Table 3: Selected Metal-Catalyzed Reactions of Bromo-Nitrile Analogs

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference(s) |

|---|---|---|---|---|

| Palladium(II) Acetate | Carbonylation | Bromoacetonitrile, Aniline, CO | 2-Cyano-N-acetamide | researchgate.netnih.gov |

| Copper(I) Iodide | Cycloaromatization/Amination | 2-Bromoaryl nitriles, Terminal alkynes, Amines | 1-Aminoisoquinolines | researchgate.net |

Ruthenium-Mediated Domino Reactions

Ruthenium catalysts are known for their ability to promote a wide array of reactions, including powerful domino sequences that build molecular complexity in a single step. researchgate.net A notable example is the ruthenium-catalyzed atom-economical domino redox isomerization/cyclization of tethered aminopropargyl alcohols to produce nitrogen heterocycles. nih.gov This process involves the isomerization of a propargyl alcohol to an enal/enone intermediate, which then undergoes an intramolecular cyclization. nih.gov

While a direct ruthenium-mediated domino reaction for the synthesis of this compound has not been extensively reported, the principles are applicable to its analogs. For instance, ruthenium(II) catalysis has been used to achieve a domino meta-C-H ethyl glycosylation, although this specific method was found to be incompatible with acrylonitrile itself. goettingen-research-online.de The versatility of ruthenium catalysts in activating alkynes and mediating cyclization and C-H activation reactions suggests their potential for developing novel synthetic routes to functionalized acrylonitrile derivatives. researchgate.netnih.gov The mechanism of these catalysts often involves the coordination of the metal to an unsaturated bond, followed by a series of intramolecular steps to form the final product. nih.gov

N-Heterocyclic Carbene (NHC)-Catalyzed Acylation

A novel, one-pot acylation utilizing N-heterocyclic carbene (NHC) as a catalyst has been reported for reactions involving aromatic aldehydes and α-halonitriles, such as the closely related compound 2-bromoacetonitrile. researchgate.netdntb.gov.uagrafiati.comnih.gov This method represents an umpolung strategy, where the inherent polarity of the aldehyde's carbonyl group is reversed. researchgate.netnih.gov

In this process, the NHC catalyst facilitates a nucleophilic attack by the aldehyde's carbonyl carbon on the electrophilic terminal of 2-bromoacetonitrile, leading to the formation of 3-aryl-3-oxopropanenitriles. researchgate.netnih.gov The key features of this synthetic protocol include operational simplicity, the absence of byproduct formation, ambient reaction temperatures, and short reaction times, resulting in high yields. researchgate.netnih.gov The research demonstrates a convenient and efficient route for the synthesis of β-ketonitriles from aromatic aldehydes. nih.gov While this specific method has been detailed for 2-bromoacetonitrile, its principles of NHC-catalyzed umpolung reactivity offer a potential pathway for the acylation of this compound.

Table 1: Representative Yields for NHC-Catalyzed Acylation of 2-Bromoacetonitrile with Various Aromatic Aldehydes Note: This data is for the related compound 2-bromoacetonitrile as a model for potential synthesis involving this compound.

| Aldehyde Reactant | Product | Yield |

| Benzaldehyde | 3-Oxo-3-phenylpropanenitrile | High |

| Substituted Aromatic Aldehydes | Various 3-Aryl-3-oxopropanenitriles | Up to >99% researchgate.net |

Green Chemistry Approaches in this compound Synthesis

Recent synthetic developments emphasize green chemistry principles, focusing on the use of environmentally benign solvents and metal-free conditions. These approaches aim to reduce waste and improve the sustainability of chemical manufacturing.

Aqueous Media Reactions

The use of water as a solvent is a cornerstone of green chemistry due to its low cost, non-toxicity, and non-flammability. nih.gov Research on related α-halonitrile compounds has demonstrated the feasibility and benefits of conducting synthesis in aqueous media. For instance, a novel synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile has been successfully developed in pure water. nih.govrsc.orgresearchgate.netrsc.org This protocol avoids the use of organic solvents entirely. nih.gov

The hydrophobic effect in water can promote reactions by causing non-polar reactants to agglomerate, thereby increasing effective concentration and reaction rates. sciepub.com In the synthesis of cyanotriazoles using the related compound 2-chloroacrylonitrile, water serves a crucial role in preventing the polymerization of the starting material, which can be caused by the generation of HCl during the reaction. nih.gov These examples underscore the potential of aqueous media to facilitate cleaner and more efficient syntheses relevant to this compound.

Metal-Free Synthesis Strategies

A significant advancement in green synthesis is the development of metal-free catalytic systems. A prime example is the one-pot synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile, which is promoted by alkaline solutions of hydrogen peroxide and proceeds without any transition metal catalyst. nih.govrsc.org This method is noted for its compatibility with sensitive functional groups and provides moderate to good yields. nih.govrsc.org The avoidance of metal catalysts is environmentally and economically advantageous, as it eliminates concerns about toxic metal residue in the final products and simplifies purification processes.

Table 2: Substrate Scope for Metal-Free Synthesis of Aryloxyacetamides in Water Note: This data is for the reaction of various arylboronic acids with the related compound 2-bromoacetonitrile.

| Arylboronic Acid Substituent (R) | Product | Yield (%) |

| 4-F | 2-(4-Fluorophenoxy)acetamide | 80-90% rsc.org |

| 4-Cl | 2-(4-Chlorophenoxy)acetamide | 80-90% rsc.org |

| 3,5-di-F | 2-(3,5-Difluorophenoxy)acetamide | 80-90% rsc.org |

| 4-SCH₃ | 2-((4-(Methylthio)phenyl)oxy)acetamide | 34% rsc.org |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and improving yields. Studies on related syntheses have provided valuable insights into the formation pathways of α-halonitrile derivatives.

Reaction Mechanism Elucidation via Intermediate Analysis

The mechanism for the metal-free synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile has been investigated through control experiments and intermediate analysis. nih.govresearchgate.netrsc.org When the reaction was conducted in the organic solvent DMF instead of water, a key intermediate, phenoxyacetonitrile (B46853), was isolated in 74% yield. nih.govrsc.orgrsc.org

Based on these findings, a plausible reaction mechanism was proposed. researchgate.netrsc.orgrsc.org

Adduct Formation: The arylboronic acid first reacts with the oxidant (H₂O₂) to form an adduct (A). researchgate.netrsc.orgrsc.org

Rearrangement: This adduct undergoes rearrangement and water loss to yield a second adduct (B). researchgate.netrsc.orgrsc.org

Hydrolysis and Substitution: In the presence of NaOH, adduct B is hydrolyzed to a sodium phenolate (B1203915) (C). This phenolate then reacts with 2-bromoacetonitrile via nucleophilic substitution to form the phenoxyacetonitrile intermediate (D). researchgate.netrsc.orgrsc.org

Hydration: Finally, the nitrile group of intermediate D is hydrated in the presence of hydrogen peroxide to yield the final aryloxyacetamide product. researchgate.net

Role of Catalysts and Reagents in Reaction Pathways

In chemical syntheses, catalysts and reagents play a pivotal role in determining the reaction pathway, rate, and selectivity. nih.govrsc.org Their function is to lower the activation energy for a desired transformation, often enabling reactions that would not otherwise proceed or would result in a mixture of products. rsc.org

In the NHC-catalyzed acylation of 2-bromoacetonitrile, the N-heterocyclic carbene catalyst is essential for inducing the umpolung reactivity of the aldehyde. researchgate.netnih.gov It transforms the normally electrophilic carbonyl carbon into a nucleophile, thereby enabling the key bond-forming step. researchgate.net

In the metal-free synthesis of aryloxyacetamides, the reagents sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂) are indispensable. researchgate.netrsc.org Control experiments demonstrated that the reaction fails to proceed in the absence of either reagent. researchgate.netrsc.org Here, H₂O₂ acts as an oxidant to facilitate the crucial ipso-hydroxylation of the arylboronic acid, while NaOH provides the necessary alkaline conditions for both the hydroxylation and the subsequent nitrile hydration steps. nih.govresearchgate.net This highlights how specific reagents can direct a tandem reaction sequence, leading to the efficient formation of the desired product in a single pot. nih.gov

3 Regioselectivity and Stereoselectivity in Synthesis

In the synthesis of this compound, controlling the regiochemistry and stereochemistry is crucial for obtaining the desired isomer with high purity. The primary synthetic routes, such as the dehydrobromination of 2,3-dibromopropionitrile and the direct bromination of acrylonitrile, present distinct challenges and opportunities for selectivity.

Regioselectivity

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of synthesizing this compound, this primarily relates to the direct bromination of acrylonitrile. ontosight.ai The acrylonitrile molecule has two carbon atoms in its double bond, and the addition of bromine must be controlled to ensure the bromine atom attaches to the second carbon (the α-position) to form this compound.

The direct halogenation of acrylonitrile can produce 2,3-dihalopropionitrile. google.com Subsequent elimination of hydrogen halide from this intermediate is a common method to produce haloacrylonitriles. google.com The initial bromination of acrylonitrile must be regioselective to ensure the formation of the correct dibrominated precursor to this compound. Careful control of reaction conditions is necessary to achieve this regioselective addition. vulcanchem.com

In related reactions, such as the synthesis of 2,3-dihydro-1,4-benzoxathiine (B3001278) derivatives using 2-bromo acrylates, the regioselectivity has been shown to be dependent on the solvent and the organic base used. acs.org This suggests that similar factors could be manipulated to control the regioselectivity in the synthesis of this compound.

Stereoselectivity

Stereoselectivity is the property of a chemical reaction that causes it to favor the formation of one stereoisomer over another. For this compound, which can exist as E and Z stereoisomers, achieving high stereoselectivity is a significant synthetic goal. The dehydrobromination of 2,3-dibromopropionitrile is a key reaction where stereocontrol is pertinent. The choice of base and reaction conditions can influence the ratio of the resulting E and Z isomers.

While specific studies detailing the stereoselective synthesis of this compound isomers are not extensively documented in the provided context, general principles of stereocontrolled synthesis suggest that the mechanism of elimination (e.g., E2 mechanism) and the steric and electronic environment around the reacting centers play a critical role. organic-chemistry.org For instance, the stereochemical outcome of reactions can be determined by the specific pairing of stereoisomeric reactants and the type of elimination process employed (syn or anti-elimination).

In the broader field of organic synthesis, various strategies are employed to achieve stereoselectivity. These can include the use of chiral catalysts, auxiliaries, or reagents that create a diastereomeric transition state, thereby favoring the formation of one stereoisomer. Although not explicitly detailed for this compound in the available information, such methodologies represent potential avenues for developing highly stereoselective syntheses of its E or Z isomers.

The following table summarizes the key aspects of selectivity in the synthesis of this compound:

| Selectivity Type | Relevant Synthetic Step | Key Factors Influencing Selectivity | Desired Outcome |

| Regioselectivity | Direct bromination of acrylonitrile | Reaction conditions (e.g., catalyst, solvent) ontosight.aivulcanchem.com | Preferential bromination at the α-carbon |

| Stereoselectivity | Dehydrobromination of 2,3-dibromopropionitrile | Base, solvent, temperature, nature of the leaving groups | Formation of a high ratio of one stereoisomer (E or Z) |

Reactivity and Reaction Mechanisms of 2 Bromoacrylonitrile

Nucleophilic Reactivity of 2-Bromoacrylonitrile

The electron-withdrawing nature of the bromine and nitrile groups enhances the electrophilic character of this compound, making it a target for nucleophiles. vulcanchem.com It can undergo both nucleophilic substitution and conjugate addition reactions.

The bromine atom on the double bond can be displaced by nucleophiles in a substitution reaction. While classic SN2 reactions occur at sp³ hybridized carbons, analogous reactions can occur at the sp² carbon of this compound. For instance, it can react with nucleophiles to form a variety of substituted products. A study on a related compound, 2-bromoacetonitrile, demonstrated its ability to undergo nucleophilic substitution with arylboronic acids in the presence of hydrogen peroxide to form aryloxyacetamides. rsc.org This suggests that the bromine atom in this compound is a good leaving group, facilitating its displacement by various nucleophiles.

The reaction of halogenoalkanes with cyanide ions to form nitriles is a classic example of an SN2 reaction. science-revision.co.uk In the case of this compound, the presence of the double bond and the nitrile group influences the reactivity of the C-Br bond towards nucleophilic attack.

This compound is an excellent Michael acceptor due to its conjugated system. vulcanchem.com Nucleophiles can add to the β-carbon of the double bond in a conjugate addition reaction, also known as a Michael addition. semanticscholar.org Research has shown that bis(this compound) readily undergoes conjugate addition reactions with both nitrogen and carbon nucleophiles. semanticscholar.orgchemrxiv.orgdigitellinc.comnih.govacs.org Secondary amines were found to result in monoaddition products, while carbon nucleophiles, such as 2-substituted malonates, led to double conjugate addition/elimination products in high yields (72–93%). semanticscholar.orgacs.org

The reactivity of this compound as a Michael acceptor is a key feature in its application as a linchpin reagent in organic synthesis, allowing for the programmed sequential addition of different nucleophiles. semanticscholar.orgchemrxiv.orgnih.gov This controlled reactivity enables the synthesis of complex and diverse molecular architectures. semanticscholar.org

Table 1: Conjugate Addition Reactions of bis(this compound) with Various Nucleophiles

| Nucleophile Type | Reactant | Product Type | Yield (%) | Reference |

| Nitrogen Nucleophile | Secondary Amines | Monoaddition | 40–95 | semanticscholar.org |

| Carbon Nucleophile | 2-Substituted Malonates | Double Conjugate Addition/Elimination | 72–93 | semanticscholar.orgacs.org |

| Carbon Nucleophile | Diethyl 2-methylmalonate | Double Conjugate Addition/Elimination | 72 | acs.org |

| Carbon Nucleophile | Diethyl 2-(p-substituted aryl)malonates | Double Conjugate Addition/Elimination | 84–93 | acs.org |

| Carbon Nucleophile | Diethyl 2-(2-furyl)malonate | Double Conjugate Addition/Elimination | 74 | semanticscholar.org |

| Carbon Nucleophile | Diethyl 2-(3-indolyl)malonate | Double Conjugate Addition/Elimination | 83 | semanticscholar.org |

The high reactivity of this compound extends to its interactions with biological nucleophiles, particularly those containing thiol groups like cysteine and glutathione (B108866). nih.gov Thiol groups are potent nucleophiles and can react with this compound through conjugate addition. nih.gov This reactivity is significant as it can lead to the modification of proteins and other biomolecules, a process that can have biological consequences.

Studies on similar α,β-unsaturated carbonyl compounds containing a halogen, such as α-bromo-2-cyclopentenone, have shown that they readily undergo conjugate addition with thiols. nih.gov This addition can lead to the formation of a reactive episulfonium ion, which can then alkylate DNA. nih.gov While this specific mechanism has not been detailed for this compound itself in the provided context, the analogous reactivity of the α-haloacrolyl moiety is well-documented. nih.gov

The reaction of haloacetonitriles with glutathione (GSH) has been studied to understand their toxic mechanisms. acs.org Mono-haloacetonitriles react with GSH via an SN2 mechanism, whereas poly-haloacetonitriles can undergo faster addition reactions. acs.org The reaction of this compound with thiol-containing biomolecules is therefore expected to be a facile process, driven by the electrophilicity of the β-carbon.

Conjugate Addition Reactions (Michael Additions)

Electrophilic Reactivity of this compound

While this compound is primarily discussed in terms of its reactivity towards nucleophiles, the nitrile group itself can exhibit electrophilic character. However, the dominant reactivity profile of this compound is as an electrophile at the carbon-carbon double bond and the carbon bearing the bromine atom. vulcanchem.com Research on related dihalomucononitriles, which are dimers of haloacrylonitriles, has focused on their role as Michael acceptors, highlighting their electrophilic nature. acs.org

Cyclization Reactions Involving this compound

This compound and its derivatives are valuable precursors in cyclization reactions, leading to the formation of various heterocyclic and carbocyclic systems. For example, the products of conjugate addition to bis(this compound) can undergo intramolecular cyclization to form natural product-like motifs. semanticscholar.orgchemrxiv.orgnih.gov Specifically, functionalized dienamines derived from these reactions can serve as precursors for intramolecular Friedel-Crafts type cyclizations. digitellinc.com

Furthermore, dihalomucononitriles have been evaluated as dienophiles in Diels-Alder reactions and as dipolarophiles in [3+2] cycloaddition reactions, demonstrating the versatility of the acrylonitrile (B1666552) backbone in forming cyclic structures. digitellinc.com The reaction of 2-amino-α-D-ribofurano[1',2':4,5]-2-oxazoline with this compound leads to the formation of 2,2'-anhydro-1-α-D-ribofuranosylcytosine, a key intermediate in the synthesis of α-anomeric nucleosides. tandfonline.com This reaction proceeds through condensation followed by intramolecular cyclization. tandfonline.com

Other Significant Organic Transformations

Beyond the primary reactivity patterns, this compound can participate in other important organic transformations. The bromine atom serves as a handle for cross-coupling reactions such as Suzuki-Miyaura and Sonogashira reactions, although this is more characteristic of related vinyl halides. semanticscholar.org

The nitrile group can be transformed into other functional groups, such as amides and carboxylic acids, further expanding its synthetic utility. vulcanchem.com For instance, a palladium-catalyzed direct carbonylation of bromoacetonitrile (B46782) has been developed to synthesize 2-cyano-N-acetamide and 2-cyanoacetate compounds, showcasing a transformation that could potentially be applied to this compound. researchgate.net

Acylation Reactions

While direct acylation of the this compound molecule is not widely documented, its derivatives can undergo intramolecular acylation reactions, specifically those of the Friedel-Crafts type. Research on dihalomucononitriles, including bis(this compound) derivatives, has shown that multicomponent coupling products can be converted into complex polycyclic motifs through such cyclizations. digitellinc.comacs.org

In these reactions, products formed from the initial alkylation of aromatic nucleophiles with bis(this compound) contain embedded dienamines which are sufficiently nucleophilic to participate in intramolecular cyclization. semanticscholar.org For example, an anisole-containing derivative undergoes cyclization in the presence of aluminum chloride (AlCl₃), a classic Lewis acid catalyst for Friedel-Crafts reactions, to form a tetrahydronaphthalene structure. semanticscholar.org Similarly, an indole-derived substrate can be cyclized using trifluoroacetic acid to produce a tetrahydrocarbazole. semanticscholar.org These transformations highlight a pathway where a derivative of this compound participates in a key bond-forming event characteristic of an acylation reaction.

| Starting Material (Derivative of Bis(this compound)) | Reagent | Product Type | Yield | Reference |

| Anisole Adduct | AlCl₃ | Tetrahydronaphthalene | 88% | semanticscholar.org |

| Indole Adduct | Trifluoroacetic Acid (TFA) | Tetrahydrocarbazole | 64% | semanticscholar.org |

Nitrile Hydration Reactions

The nitrile group of this compound can be converted to an amide group through hydration. This reaction is a critical step in the synthesis of various compounds.

A patented process outlines a general method for converting nitriles to amides using an alkaline catalyst. google.com The process is applicable to a wide range of nitriles, including α,β-unsaturated nitriles like alpha-bromoacrylonitrile. google.com The reaction typically involves heating the nitrile with water in the presence of a tertiary alcohol and an alkaline catalyst. google.com Another documented instance of this transformation is in an alternative synthetic route for the antiepileptic drug rufinamide. researchgate.net In this synthesis, a precursor carbonitrile formed from this compound is treated with sodium hydroxide (B78521), which facilitates the hydrolysis of the nitrile to the final amide product. researchgate.net

| Nitrile Substrate | Reaction Conditions | Product | Application/Result | Reference |

| alpha-Bromoacrylonitrile | Alkaline catalyst, water, tertiary alcohol, 40°C to 310°C | alpha-Bromoacrylamide | General method for amide synthesis | google.com |

| This compound derivative | Sodium hydroxide (NaOH) | Rufinamide (amide product) | Synthesis of an antiepileptic drug | researchgate.net |

Alkylation Reactions

This compound serves as a potent electrophile in alkylation reactions, primarily through a conjugate addition-elimination mechanism. Its reactivity as a Michael acceptor is enhanced compared to its chloro-analogue, which is attributed to the higher electrophilicity of its β-carbon atom. acs.org This reactivity has been exploited for forming new carbon-carbon and carbon-nitrogen bonds.

In a notable study, bis(this compound) was shown to react with various nucleophiles. digitellinc.comsemanticscholar.org Secondary amines undergo monosubstitution via conjugate addition followed by the elimination of the bromide ion, yielding mono-addition products in good yields (40–95%). digitellinc.comsemanticscholar.orgresearchgate.netacs.org Carbon nucleophiles, such as substituted malonates, participate in a double conjugate addition-elimination, affording dialkylated products in high yields (72–93%). digitellinc.comsemanticscholar.org The modularity of this approach allows for the sequential addition of different nucleophiles to create unsymmetrical products. digitellinc.comacs.org

Patents also describe the use of this compound as an alkylating agent. In one instance, it is reacted with primary amines in the presence of a base like potassium carbonate to prepare cyano derivatives. google.com Another application involves the reaction with an aminomethyl-pyridine derivative to synthesize N-substituted aziridines. google.com

| Nucleophile | Substrate | Reaction Type | Yield | Reference |

| Secondary Amines | Bis(this compound) | Conjugate Addition-Elimination (Mono-alkylation) | 40-95% | digitellinc.com, acs.org, semanticscholar.org |

| Diethyl 2-methylmalonate | Bis(this compound) | Conjugate Addition-Elimination (Di-alkylation) | 72% | semanticscholar.org |

| p-Substituted Aryl Malonates | Bis(this compound) | Conjugate Addition-Elimination (Di-alkylation) | 84-93% | semanticscholar.org |

| 2-Furyl and 3-Indolyl Malonates | Bis(this compound) | Conjugate Addition-Elimination (Di-alkylation) | 74-83% | semanticscholar.org |

| Primary Amines (General) | This compound | N-Alkylation | - | google.com |

| 5-aminomethyl-6-methoxy-pyridine-2-carboxylic acid methyl ester | This compound | N-Alkylation / Cyclization | - | google.com |

Applications in Advanced Chemical Synthesis

Building Block in Complex Molecule Synthesis

2-Bromoacrylonitrile's utility as a synthetic building block stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of the bromine and nitrile groups makes the double bond susceptible to various addition reactions, while the bromine atom itself is a reactive site for coupling and substitution reactions. vulcanchem.com This dual reactivity allows for the strategic and controlled formation of intricate molecules.

Research has demonstrated its role as a "linchpin reagent," a component that can connect multiple chemical fragments in a controlled sequence. For instance, bis(this compound) can undergo conjugate addition and elimination reactions with both nitrogen and carbon nucleophiles. semanticscholar.orgdigitellinc.com This allows for the sequential and programmable introduction of different molecular groups, leading to complex, non-symmetric products. digitellinc.com Furthermore, it participates as a dienophile and dipolarophile in Diels-Alder and [3+2] cycloaddition reactions, respectively, yielding complex annulated products with high stereoselectivity. digitellinc.comarkat-usa.orgresearchgate.net

| Reaction Type | Role of this compound | Product Type | Reference |

| Conjugate Addition/Elimination | Electrophile / Linchpin Reagent | Highly functionalized acyclic compounds | semanticscholar.orgdigitellinc.com |

| Diels-Alder [4+2] Cycloaddition | Dienophile | Complex annulated products | digitellinc.com |

| [3+2] Cycloaddition | Dipolarophile | Bromoisoxazolines, Annulated products | digitellinc.comarkat-usa.org |

| Polymerization | Monomer / Comonomer | Bromine-functionalized polymers | ontosight.aigoogle.com |

The synthesis of intermediates for the pharmaceutical industry is a significant application of this compound. ontosight.ai Halogenated nitriles are valuable precursors because the bromine atom can be easily replaced or used as a handle for further molecular elaboration, while the nitrile group can be converted into other essential functional groups like amines, amides, or carboxylic acids. vulcanchem.com

This compound is utilized in the synthesis of various bioactive compounds. ontosight.ai Its ability to participate in cycloaddition reactions is particularly valuable. For example, it reacts with sugar-derived alkenes to form bromoisoxazolines, which are intermediates for creating higher deoxysugars and other sugar mimics of biological interest. arkat-usa.orgresearchgate.net These reactions are often highly regio- and stereoselective. arkat-usa.orgresearchgate.net The resulting isoxazolines can be further transformed; for instance, a cycloadduct was successfully converted into a 7-deoxy octose derivative, demonstrating a pathway to complex carbohydrate structures. arkat-usa.org The synthesis of compounds with potential anti-inflammatory, neuroprotective, or antitumor properties often relies on versatile building blocks like this compound to construct the core molecular scaffold. mdpi.com

In the field of drug discovery, there is a constant need for diverse and structurally complex small molecules for screening libraries. whiterose.ac.uk this compound serves as a precursor in synthetic strategies aimed at generating these libraries. Its capacity to act as a linchpin reagent allows for the assembly of multicomponent products that can be cyclized into natural product-like motifs. semanticscholar.orgdigitellinc.com This approach, known as lead-oriented synthesis, aims to efficiently prepare libraries of three-dimensional compounds with favorable properties for biological screening. whiterose.ac.uk The cycloadducts formed from this compound bear α-halonitrile groups that can be smoothly converted to 1,4-dicarbonyl compounds, highlighting its utility as a bisketene equivalent in the synthesis of complex scaffolds for drug discovery. digitellinc.com

Similar to its role in pharmaceuticals, this compound is an important intermediate in the synthesis of agrochemicals, such as herbicides and pesticides. ontosight.ai A notable example is its use in the synthesis of an intermediate for fludioxonil, a widely used, non-systemic fungicide. google.com The synthesis involves reacting a derivative of this compound to create the final product, (E)-3-(2,2-difluoro-1,3-benzodioxolame-4-yl) acrylonitrile (B1666552). google.com This highlights the compound's role in constructing the specific molecular frameworks required for potent and effective agricultural chemicals.

The reactivity of this compound makes it a valuable component in the synthesis of specialty chemicals. ontosight.ai Specialty chemicals are materials produced for specific applications and are a key part of materials science, a field focused on discovering and designing new materials. tescan.com The incorporation of this compound into molecular structures can introduce specific functionalities that are desirable in advanced materials. aurorascientific.com

Synthesis of Bioactive Compounds

Agrochemical Synthesis

Polymer Chemistry and Material Science Applications

This compound is a valuable monomer in polymer chemistry. ontosight.ai It can undergo polymerization, either by itself or in copolymerization with other monomers, to produce polymeric materials with unique properties. google.com The bromine functionality introduced by this monomer can impart specific characteristics to the resulting polymer, such as flame retardancy, or provide reactive sites for further post-polymerization modification. vulcanchem.comontosight.ai

Early research demonstrated that mono-bromoacrylonitriles can be copolymerized with monomers like butadiene to yield tough, rubber-like compositions. google.com These polymerizations can be carried out using various methods, including emulsion polymerization, often at temperatures around 50°C and sometimes initiated by ultraviolet light. google.com

| Monomer for Copolymerization | Resulting Polymer Type | Reference |

| Butadiene | Rubber-like compositions | google.com |

| Isoprene | Copolymers | google.com |

| Styrene | Copolymers | google.com |

| Chlorobutadiene | Copolymers | google.com |

| Acrylonitrile | Copolymers | google.com |

| Vinyl ethers | Copolymers | google.com |

The self-polymers of bromoacrylonitriles are typically amorphous solids. google.com The ability to incorporate this compound into polymer chains opens up possibilities for creating advanced materials with tailored properties for various applications in materials science. vulcanchem.comontosight.aitescan.com

Synthesis of Brominated Polymers

The synthesis of brominated polymers utilizing this compound has been explored through various methods, yielding a range of polymeric materials with distinct properties.

Homopolymerization:

The self-polymerization of this compound results in the formation of poly(this compound). This process can be initiated to produce amorphous, solid polymers. google.com For instance, the self-polymer of alpha-bromoacrylonitrile is described as a reddish-brown solid. google.com These homopolymers can be dissolved in appropriate solvents for applications such as films and coatings. google.com

Copolymerization:

This compound can be copolymerized with a variety of other monomers to create polymers with tailored properties. google.comwikipedia.org This approach is particularly useful for introducing bromine functionality into a polymer backbone, which can impart flame-retardant properties or provide reactive sites for further chemical modification. vulcanchem.com

A notable example is the copolymerization of this compound with butadiene. google.com The resulting copolymers can exhibit rubber-like characteristics, especially when butadiene is the predominant monomer. google.com These materials are of interest as substitutes for natural rubber, offering enhanced resistance to hydrocarbons, making them suitable for applications involving contact with oil or gasoline. google.com

The proportions of the comonomers can be varied to achieve desired properties. A useful range for the copolymerization of a bromoacrylonitrile with another monomer is from 20 to 80% of the bromoacrylonitrile and, correspondingly, from 80 to 20% of the other monomer. google.com The polymerization is often carried out in an emulsion system at temperatures around 50°C, with reaction times ranging from a few hours to a few days. google.com

Other monomers that can be copolymerized with this compound include:

Isoprene

Dimethyl butadiene

Styrene

Chlorobutadiene

Vinyl naphthalene (B1677914)

Vinyl furane

Esters of acrylic and methacrylic acid

Vinyl methyl ketone

Methyl isopropenyl ketone

Cyanobutadiene

Acrylonitrile

Methacrylonitrile

Phenyl butadiene

Methyl 1,3-pentadiene (B166810)

Vinyl ethers

Chlorostyrenes

Alkyl styrenes

Detailed Research Findings:

Research into the polymerization of this compound and its derivatives has provided insights into the synthesis and characteristics of the resulting polymers.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms. For 2-Bromoacrylonitrile, proton (¹H), carbon-13 (¹³C), and nitrogen (¹⁴N, ¹⁵N) NMR are particularly insightful.

The ¹H NMR spectrum of this compound is expected to be simple, showing two signals corresponding to the two non-equivalent vinyl protons on the terminal methylene (B1212753) (=CH₂) group. These protons are geminal (attached to the same carbon) but are in different chemical environments relative to the bromine and nitrile substituents, and thus exhibit distinct chemical shifts.

Due to the electron-withdrawing effects of both the adjacent bromine atom and the nitrile group, these protons are deshielded and would appear at a relatively high chemical shift (downfield) compared to simple alkenes. Data for the analogous compound, 2-chloroacrylonitrile, shows two vinyl proton signals at approximately 6.150 ppm and 6.242 ppm. chemicalbook.com The parent compound, acrylonitrile (B1666552), displays its three vinyl protons in the range of 5.7 to 6.3 ppm. chemicalbook.com It is therefore anticipated that the two vinyl protons of this compound will resonate in a similar downfield region, likely between 6.0 and 6.5 ppm. These two protons would appear as two distinct doublets due to geminal coupling (²JHH).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with Related Compounds. This table is generated based on established principles and data from analogous compounds.

| Compound | Functional Group | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| This compound | =CHaHb | ~6.0 - 6.5 | Doublet |

| =CHaHb | ~6.0 - 6.5 | Doublet | |

| 2-Chloroacrylonitrile | =CH₂ | 6.150, 6.242 chemicalbook.com | Doublet, Doublet |

The proton-decoupled ¹³C NMR spectrum of this compound should display three distinct signals, one for each carbon atom in the molecule.

C1 (Nitrile Carbon): The carbon of the nitrile group (C≡N) typically resonates in the range of 110-120 ppm. careerendeavour.com

C2 (Brominated Carbon): This carbon is part of the double bond and is directly attached to the electronegative bromine atom. Its chemical shift will be significantly influenced by both factors, placing it within the alkene region (approx. 110-140 ppm). careerendeavour.com

C3 (Methylene Carbon): The terminal vinyl carbon (=CH₂) will also appear in the standard alkene region (approx. 110-140 ppm). careerendeavour.com

The specific chemical shifts provide a unique fingerprint for the molecule's carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. This table is generated based on established spectroscopic principles for carbon environments.

| Carbon Atom | Hybridization | Attached Groups | Predicted Chemical Shift (δ, ppm) |

|---|---|---|---|

| C1 | sp | ≡N | ~110 - 120 |

| C2 | sp² | =CH₂, -Br, -C≡N | ~110 - 140 |

Nitrogen NMR can directly probe the electronic environment of the nitrile group's nitrogen atom. Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N, each with distinct properties.

¹⁴N NMR: This isotope is highly abundant (>99%), but it is a quadrupolar nucleus (spin I=1). This property often leads to very broad resonance signals due to rapid quadrupolar relaxation, which can make signals difficult to observe on high-resolution spectrometers. vulcanchem.com For asymmetric molecules like this compound, significant signal broadening is expected. vulcanchem.com

¹⁵N NMR: This isotope has a spin of I=½ and yields sharp, well-resolved signals, making it preferable for detailed structural analysis. However, its extremely low natural abundance (<0.4%) makes it a very insensitive nucleus. vulcanchem.com Therefore, acquiring a ¹⁵N spectrum at natural abundance typically requires long acquisition times or the use of advanced techniques such as polarization transfer (e.g., INEPT) or two-dimensional correlation experiments (e.g., ¹H-¹⁵N HMBC) to enhance sensitivity. vulcanchem.comnih.gov The chemical shift of the nitrile nitrogen would provide valuable data on the electronic effects of the bromo-alkene substituent.

<sup>13</sup>C NMR Applications

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, measures the vibrational energies of molecules. These methods are excellent for identifying functional groups, which have characteristic vibrational frequencies.

Key expected absorptions include:

C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile group, typically appearing in the 2260–2220 cm⁻¹ region.

C=C Stretch: An absorption in the 1650–1600 cm⁻¹ region corresponding to the carbon-carbon double bond.

=C-H Stretch: Absorption bands for the vinyl C-H bonds are expected to appear just above 3000 cm⁻¹.

Table 3: Predicted Principal Infrared (IR) Absorption Frequencies for this compound. This table is generated based on established group frequencies and data from analogous compounds.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Vinyl (=CH₂) | ~3100 - 3000 | Medium |

| C≡N Stretch | Nitrile | ~2260 - 2220 | Strong, Sharp |

| C=C Stretch | Alkene | ~1630 - 1600 | Medium to Weak |

| =CH₂ Bend | Vinyl | ~1420 | Medium |

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR absorbance depends on a change in the molecule's dipole moment during a vibration, Raman scattering depends on a change in polarizability. rruff.info This often means that symmetrical, less polar bonds that are weak in the IR spectrum produce strong signals in the Raman spectrum.

For this compound, the C=C and C≡N stretching vibrations are expected to be highly Raman-active. rruff.info The symmetrical stretch of these bonds leads to a significant change in the polarizability of the electron cloud, resulting in strong Raman scattering signals. This makes Raman spectroscopy an excellent tool for confirming the presence of the alkene and nitrile functionalities. Analysis can provide information on physical characteristics such as crystalline phase and orientation. rruff.info

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For this compound, a key characteristic in its mass spectrum is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (M and M+2). savemyexams.comchemguide.co.uk This distinctive pattern is due to the natural isotopic abundance of bromine, which exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. savemyexams.comchemguide.co.uk

When analyzed, this compound is ionized, and the resulting molecular ion may undergo fragmentation. pressbooks.pub The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for halogenated compounds and nitriles involve the loss of the halogen atom or the nitrile group. libretexts.org The analysis of fragments from this compound can help confirm its structure.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound, aiding in its identification in complex mixtures. uni.lu

Below is a table of predicted collision cross-section values for different adducts of this compound. uni.lu

Predicted Collision Cross Section Data for this compound Adducts

| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 131.94434 | 112.9 |

| [M+Na]⁺ | 153.92628 | 126.7 |

| [M-H]⁻ | 129.92978 | 115.8 |

| [M]⁺ | 130.93651 | 123.9 |

| [M]⁻ | 130.93761 | 123.9 |

This data is computationally predicted and provides a basis for experimental verification.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly sensitive to the presence of chromophores, which are light-absorbing functional groups within a molecule. msu.edu In this compound, the conjugated system formed by the carbon-carbon double bond (C=C) and the cyano group (C≡N) acts as a chromophore.

While specific UV-Vis spectral data for this compound is not extensively detailed in the available literature, the spectrum of the closely related compound, acrylonitrile, provides a useful reference. In a chloroform (B151607) solvent, acrylonitrile exhibits absorption peaks with a shoulder at wavelengths of 293 nm and 262 nm. researchgate.net The introduction of the bromine atom in this compound is expected to influence the position and intensity of these absorption bands due to its electronic effects on the chromophore. UV-Vis spectroscopy is a non-destructive and valuable method for the quantitative analysis of such compounds. sci-hub.se

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. tulane.edu The technique involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. tulane.edu By analyzing this pattern, researchers can calculate the electron density distribution and thus determine the exact positions of atoms, as well as bond lengths and angles, within the crystal structure. tulane.edu

For this compound, X-ray crystallography would provide unambiguous confirmation of its molecular geometry, including the planarity of the molecule and the precise bond lengths of the C=C, C-Br, C-C, and C≡N bonds. Although specific crystallographic data for this compound itself is not prominently available, the technique has been successfully used to confirm the structures of various products synthesized from the related compound, 2-bromoacetonitrile, demonstrating its utility in this area of chemistry. researchgate.net The fundamental principle governing this technique is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the distance between atomic planes in the crystal (d), and the angle of diffraction (θ). tulane.edu

Advanced Spectroscopic Methods for Mechanistic Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules or atoms containing unpaired electrons. wikipedia.orgbruker.com It is the only method that provides direct evidence for the presence of free radicals. srce.hr The basic principles of EPR are analogous to Nuclear Magnetic Resonance (NMR), but it excites electron spins rather than the spins of atomic nuclei. wikipedia.org

In the context of this compound, EPR spectroscopy is a valuable tool for investigating reaction mechanisms that involve radical intermediates. wikipedia.org For example, during radical-initiated polymerization or other radical-mediated transformations of this compound, EPR can be used to detect, identify, and quantify the transient radical species formed. The resulting EPR spectrum can provide information about the electronic structure and environment of the unpaired electron, offering critical insights into the reaction pathway. researchgate.net

Activity-Based Protein Profiling (ABPP) is a sophisticated chemoproteomic strategy used to study the functional state of enzymes within complex biological systems. universiteitleiden.nlnih.gov This technique employs chemical probes, known as activity-based probes (ABPs), that typically consist of a reactive group (or "warhead") and a reporter tag (such as biotin (B1667282) or a fluorophore). researchgate.net The warhead is designed to covalently and irreversibly bind to a nucleophile in the active site of a target enzyme, allowing for subsequent detection and identification. universiteitleiden.nl

Due to its chemical structure, this compound possesses features that make it a suitable candidate for use as a reactive warhead in an ABP. The molecule is an electrophilic Michael acceptor, activated by the electron-withdrawing nitrile group, making it susceptible to nucleophilic attack by amino acid residues like cysteine or lysine (B10760008) in an enzyme's active site. The use of bromo-alkene or bromo-alkane functionalities as warheads has been demonstrated in ABPP studies. frontiersin.org

A hypothetical ABPP experiment using a this compound-based probe would involve incubating the probe with a complex proteome (e.g., cell lysate). frontiersin.org The probe would selectively label active enzymes, which could then be visualized by in-gel fluorescence scanning or identified and quantified using mass spectrometry-based platforms. researchgate.netnih.gov This approach enables the profiling of enzyme activity and the screening of inhibitor potency and selectivity in a native biological context. frontiersin.org

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on the principles of quantum mechanics, are used to solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. acs.orgThese calculations are fundamental to understanding molecular properties. For molecules like 2-bromoacrylonitrile, QM methods can elucidate geometric parameters, vibrational frequencies, and electronic properties. Studies on related halo-nitriles often employ these methods to understand their behavior in various chemical reactions.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by using functionals of the spatially dependent electron density. researchgate.netacs.orgDFT is popular due to its balance of accuracy and computational cost.

For compounds related to this compound, DFT calculations have been instrumental. For instance, in the study of conjugate addition/elimination reactions involving bis(this compound), DFT calculations could be used to model the reaction pathways and predict the regioselectivity of nucleophilic attack. acs.orgresearchgate.netacs.orgresearchgate.netDFT methods, such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are often employed to predict the distortion of aryne intermediates and rationalize the observed regioselectivity in their reactions. acs.orgTable 1: Representative DFT Applications in the Study of Related Acrylonitrile (B1666552) Derivatives

| Application | DFT Functional/Basis Set | Findings/Predictions |

|---|---|---|

| Regioselectivity of aryne reactions | B3LYP/6–311++G(d,p) | Predicted significant bond angle distortion, successfully forecasting the site of nucleophilic attack. acs.org |

| Diels-Alder reaction character | Not specified | Showed the reaction has a normal electron-demanding character. researchgate.net |

This table is illustrative of DFT applications on related systems, as direct DFT studies on this compound were not extensively detailed in the provided search results.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of experimental data or empirical parameters. mcmaster.caThese methods can be computationally intensive but often provide highly accurate results.

Studies on the isomerization of 2-cyanoaziridines, which can be synthesized from this compound, have utilized ab initio calculations to compare the free energies of the reactant and the isomerized product. researchgate.netThis allows for the prediction of the tendency of the isomerization to occur. Similarly, ab initio calculations have been performed on related molecules like 3-bromo-2-methylpropene (B116875) to determine conformational stability and barriers to internal rotation. chemchart.comFor this compound, ab initio methods could be applied to accurately calculate its molecular geometry, vibrational spectra, and the energy barriers for various reactions. mcmaster.caresearchgate.net

Density Functional Theory (DFT) Applications

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods that analyze the physical movements of atoms and molecules over time. While no specific MD simulation studies focused solely on this compound were found, this technique is highly relevant for understanding its behavior in different environments. For example, MD simulations have been used to study the behavior of molecules incorporated into DNA duplexes, where a precursor was synthesized using a related bromo-nitrile compound. researchgate.netFor this compound, MD simulations could be employed to study its interaction with solvents, its diffusion properties, and its conformational dynamics if it were part of a larger, more flexible molecule.

Computational Prediction of Reactivity and Mechanisms

Computational chemistry is a key tool for predicting the reactivity of molecules and elucidating complex reaction mechanisms.

Modeling reaction pathways involves mapping the potential energy surface of a reaction to identify intermediates, transition states, and products. For reactions involving this compound, such as conjugate additions, computational modeling can reveal the step-by-step mechanism. acs.orgresearchgate.netacs.orgresearchgate.netFor instance, the synthesis of various heterocyclic compounds from bis(this compound) involves multi-step sequences where the addition of nucleophiles can be controlled. acs.orgresearchgate.netacs.orgresearchgate.netComputational modeling can help understand the factors governing this control. In related systems, mechanistic studies have proposed pathways involving selective protonation of either the nitrile or alkene, depending on the substrate, which could be thoroughly investigated using reaction pathway modeling. acs.org

The analysis of transition states is crucial for understanding the kinetics and stereoselectivity of a chemical reaction. A transition state represents the highest energy point along a reaction coordinate. Computational methods are used to locate and characterize the geometry and energy of these transient structures.

In reactions involving molecules structurally similar to this compound, transition state analysis has been used to explain stereoselective outcomes. For example, a "three-center-two-electron"-type transition state has been suggested to be the reason for high stereoselectivity in certain migration reactions. researchgate.netDFT calculations on related systems have also identified the transition state for the rate-determining step, thereby explaining the observed enantioselectivity. acs.orgFor this compound, transition state analysis could be applied to understand its reactivity in cycloaddition reactions or nucleophilic substitutions, predicting which products are kinetically favored. researchgate.netmcmaster.ca

Reaction Pathway Modeling

Structure-Reactivity Relationship Studies

The relationship between the molecular structure of this compound and its chemical reactivity is a subject of significant interest in computational and theoretical chemistry. Structure-reactivity relationship studies aim to provide a quantitative connection between the chemical structure and the reactivity of a compound. researchgate.net These analyses often employ molecular descriptors, which capture the structural and chemical properties of the molecule, to predict reaction outcomes and rates. researchgate.net

In the case of substituted acrylonitriles, the presence of electron-withdrawing groups and the nature of the halogen substituent are key determinants of reactivity. The nitrile (-CN) and the bromine atom in this compound both withdraw electron density, making the β-carbon atom highly electrophilic and susceptible to nucleophilic attack. This electronic configuration is central to its reactivity profile, particularly in conjugate addition reactions.

Research into the reactivity of dihalomucononitriles, including a bis(this compound) derivative, has demonstrated its function as an effective linchpin reagent capable of undergoing conjugate addition reactions with both nitrogen and carbon nucleophiles. semanticscholar.org The inherent structure of the molecule allows for controlled, sequential additions. For instance, studies show that secondary amines typically undergo monoaddition, whereas carbon nucleophiles can add twice. semanticscholar.org This differential reactivity highlights a clear relationship between the nucleophile's structure and the reaction's outcome. The stereochemistry of these additions has also been investigated, with X-ray crystallographic analysis confirming that the addition of certain amines proceeds with retention of stereochemistry. semanticscholar.org

The influence of the halogen substituent is a well-documented aspect of structure-reactivity relationships in related halo-organic compounds. Theoretical and experimental studies on similar molecules, such as haloacetonitriles, have shown that bromo-substituted compounds are often more reactive or kinetically favorable in nucleophilic substitution reactions than their chlorinated counterparts. nih.govacs.org This increased reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making bromide a better leaving group.

The following table summarizes the reactivity of a bis(this compound) compound with various nucleophiles, illustrating the yields achieved in conjugate addition/elimination reactions.

Interactive Table: Reaction Yields of bis(this compound) with Nucleophiles

| Nucleophile Category | Specific Nucleophile | Product | Yield (%) |

|---|---|---|---|

| Nitrogen Nucleophiles | L-Proline methyl ester hydrochloride | 15b | 93 |

| Pyrrolidine | 16 (X=Br) | 89 | |

| Piperidine | 17 (X=Br) | 85 | |

| Morpholine | 18 (X=Br) | 86 | |

| N-Methylbenzylamine | 19 (X=Br) | 88 | |

| Carbon Nucleophiles | Diethyl 2-methylmalonate | - | 72 |

| Diethyl 2-(p-tolyl)malonate | 20b | 84 | |

| Diethyl 2-(4-(tert-butyl)phenyl)malonate | 20c | 92 | |

| Diethyl 2-(4-methoxyphenyl)malonate | 20d | 88 | |

| Diethyl 2-(4-chlorophenyl)malonate | 20e | 93 | |

| Diethyl 2-(furan-2-yl)malonate | 24 | 74 | |

| Diethyl 2-(1H-indol-3-yl)malonate | 25 | 83 |

Data sourced from a study on dihalomucononitriles, where compound 3b is the bis(this compound) derivative. semanticscholar.org

Development of New Computational Models and Algorithms

The advancement of computational chemistry has led to the development of sophisticated models and algorithms to predict and understand the chemical behavior of molecules like this compound. These tools are crucial for probing reaction mechanisms, potential energy surfaces, and thermochemical properties that are difficult to measure experimentally. acs.org

One fundamental application of computational models is the study of potential energy surfaces for bimolecular nucleophilic substitution (SN2) reactions. For related halonitriles, electronic structure calculations are used to determine the thermochemical data for reactants, transition states, and products. acs.org These calculations allow researchers to predict whether a reaction is kinetically or thermodynamically favorable. For example, computational studies predicted that the chloride substitution reaction of bromoacetonitrile (B46782) would be a more kinetically favorable process than the corresponding reaction with chloroacetonitrile (B46850), a finding that aligns with experimental rate constants. acs.org

More recently, the field has seen the emergence of machine learning and artificial intelligence to create novel predictive algorithms. These data-driven approaches can uncover complex structure-reactivity relationships that are not apparent from simpler models. An innovative "reactivity-first" approach utilizes convolutional neural networks (CNNs) to analyze spectroscopic data (e.g., NMR spectra) of reaction mixtures and assign a "reactivity class." This method can autonomously identify promising chemical transformations from a large pool of experiments without prior knowledge of the expected products. Notably, this technique has been applied to reactions involving bromoacetonitrile, demonstrating its capability to discover unpredictable reactions, such as the formation of a new C-N bond while retaining the bromide leaving group under specific photochemical conditions.

Furthermore, computational efforts have focused on developing quantitative structure-property relationships (QSPRs), which link a molecule's chemical structure to its physical or biological properties. acs.org In the broader context of acrylonitrile-based materials, computational techniques like compressed sensing have been developed to predict mechanical properties from a limited set of experimental measurements, significantly reducing cost and time. acs.org While applied to polymers, the underlying principle of using computational algorithms to derive properties from structural information is directly relevant to the molecular level. These models are built by creating a tailored mathematical basis from known data, which can then be used to accurately estimate unknown properties for new variations of the material. acs.org The continuous development of such algorithms is essential for accelerating the discovery and optimization of new chemical entities and materials. mdpi.com

Environmental Fate and Degradation Pathways

Occurrence as Disinfection Byproduct (DBP)

2-Bromoacrylonitrile is recognized as a nitrogenous disinfection byproduct (N-DBP) that can form during the chlorination of water containing natural organic matter and bromide ions. iwaponline.comesr.cri.nz These DBPs are created when disinfectants, such as chlorine, react with organic and inorganic matter present in the source water. esr.cri.nz Haloacetonitriles (HANs), the class of compounds to which this compound belongs, are considered emerging DBPs and have raised health concerns due to their potential toxicity. iwaponline.comncceh.ca Studies have shown that the formation of various HANs, including bromoacetonitrile (B46782), occurs in drinking water and swimming pools after disinfection. iwaponline.comesr.cri.nzacs.org The concentration and specific types of HANs formed depend on various factors, including the concentration of bromide, the type of disinfectant used, pH, and temperature. iwaponline.com

Hydrolysis Pathways and Kinetics

The hydrolysis of this compound is a significant degradation pathway in aqueous environments. Nitriles can undergo hydrolysis through two primary enzymatic pathways. One pathway involves nitrilases, which directly convert nitriles to the corresponding carboxylic acids. ru.nlacs.org The second pathway involves nitrile hydratases that transform nitriles into amide intermediates, which are then converted to acids by amidases. ru.nlacs.org In the context of haloacetonitriles, hydrolysis can lead to the formation of haloacetamides and subsequently haloacetic acids. researchgate.netrsc.org

The rate of hydrolysis is influenced by the chemical structure of the haloacetonitrile. For instance, the hydrolysis rate increases with a higher number of halogen substitutions on the α-carbon. researchgate.net Under basic conditions, the hydrolysis of bromoacetonitrile yields the corresponding acetamide, which can be further hydrolyzed to the corresponding acid. nih.gov

pH Dependence of Hydrolysis